molecular formula C15H10ClF3O3 B6384962 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261889-40-0

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384962
CAS RN: 1261889-40-0
M. Wt: 330.68 g/mol
InChI Key: VQWIMFFYLFNTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-CFM-95) is a trifluoromethylphenol derivative with a chloro-4-methoxycarbonylphenyl substituent at the 5-position. 5-CFM-95 has a wide range of potential applications in both scientific research and industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the trifluoromethyl group of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is responsible for its reactivity, as it is able to form strong hydrogen bonds with other molecules. The chloro-4-methoxycarbonylphenyl substituent is believed to be responsible for the increased reactivity of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, as it is able to form strong non-covalent interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not toxic and is not likely to cause any adverse effects in humans.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is its high reactivity, which makes it an ideal reagent for the synthesis of a wide variety of organic compounds. However, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is also highly volatile and is prone to decomposition at higher temperatures. Therefore, it is important to use 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments at lower temperatures.

Future Directions

The potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% include its use as a catalyst for the synthesis of a wide variety of organic compounds, its use as a reagent for the synthesis of pharmaceuticals, and its use as a reagent for the synthesis of organophosphorus compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, as well as its potential toxicity.

Synthesis Methods

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized through a three-step process. The first step involves the conversion of 3-chloro-4-methoxycarbonylphenol to the corresponding trifluoromethylphenol. This is accomplished by reacting the 3-chloro-4-methoxycarbonylphenol with trifluoromethanesulfonic anhydride and a catalytic amount of pyridine. The second step involves the conversion of the trifluoromethylphenol to the corresponding 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%. This is accomplished by reacting the trifluoromethylphenol with a catalytic amount of aluminum chloride in the presence of anhydrous acetonitrile. The final step involves the purification of the 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% by recrystallization from a mixture of acetonitrile and methanol.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including as a catalyst for the synthesis of aryl sulfonamides and as a reagent for the synthesis of organophosphorus compounds. 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of a variety of heterocyclic compounds and as a starting material for the synthesis of a variety of pharmaceuticals.

properties

IUPAC Name

methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIMFFYLFNTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686750
Record name Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol

CAS RN

1261889-40-0
Record name Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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